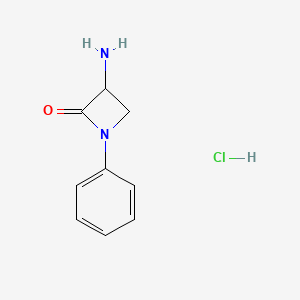

3-Amino-1-phenylazetidin-2-one hydrochloride

Description

Historical Context of β-Lactam Chemistry

The historical development of beta-lactam chemistry traces its origins to the pioneering work of Hermann Staudinger in 1907, who prepared the first synthetic beta-lactam through a reaction between the Schiff base of aniline and benzaldehyde with diphenylketene in a cycloaddition reaction. This groundbreaking synthesis occurred twenty-one years before Alexander Fleming's discovery of penicillin, establishing the foundation for what would become one of the most important classes of pharmaceutical compounds. The Staudinger cycloaddition reaction, involving the formation of four-membered lactam rings through the interaction of imines and ketenes, remains the most common method of beta-lactam synthesis to date.

The evolution of beta-lactam chemistry gained tremendous momentum following Fleming's observation of penicillin's antibacterial properties in 1928, when he noticed that a petri dish contaminated with Penicillium notatum prevented the growth of staphylococci. This discovery initiated an extensive exploration of beta-lactam containing compounds, leading to the identification of cephalosporin C from sewage sludge in Sardinia, carbapenems from various beta-lactam-producing actinomycetes in soil samples, and monobactams from bacteria in New Jersey soil and water samples. The natural occurrence of these compounds in environmental settings provided evidence of the evolutionary pressure exerted by beta-lactam-producing organisms on neighboring bacteria, resulting in a complex molecular arms race that has persisted for billions of years.

The chemical significance of 2-azetidinone, the core structure underlying compounds like this compound, was first recognized when this simplest beta-lactam was synthesized and characterized. Italian research documented that 2-azetidinone presents as beige crystals under normal conditions, with specific thermodynamic properties including an enthalpy of sublimation of 77.4 ± 0.3 kilojoules per mole and a standard enthalpy of formation of -173.4 ± 0.9 kilojoules per mole. These fundamental studies established the physicochemical parameters essential for understanding the behavior and reactivity of azetidinone derivatives.

Structural Classification Within Azetidinone Derivatives

This compound belongs to the monocyclic 2-azetidinone family, distinguished by its four-membered heterocyclic ring system containing nitrogen as the heteroatom and a carbonyl group positioned at the second carbon. The compound's structural formula reveals a phenyl group attached to the nitrogen atom at position 1, an amino group substituted at position 3, and the characteristic lactam carbonyl at position 2, forming the designation 3-Amino-1-phenylazetidin-2-one. The hydrochloride salt formation occurs through protonation of the amino group, creating the ionic compound with enhanced water solubility and crystalline stability.

The structural classification of this compound within azetidinone derivatives can be systematically organized according to substitution patterns and functional group arrangements. Azetidinones represent saturated heterocyclic organic compounds that exhibit considerable structural diversity based on the nature and position of substituents around the four-membered ring. The presence of the amino group at position 3 classifies this compound among the 3-amino-azetidinones, a subclass that demonstrates significant biological activity due to the nucleophilic properties of the amino functionality.

Comparative analysis with related azetidinone structures reveals important structure-activity relationships. The compound 1-(3-Amino-phenyl)-azetidin-3-ol, with molecular formula C₉H₁₂N₂O and molecular weight 164.20 grams per mole, represents a structural isomer where the amino group is positioned on the phenyl ring rather than the azetidinone ring itself. This positional difference significantly influences the compound's chemical reactivity and biological properties, demonstrating the importance of precise structural characterization within this compound class.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁ClN₂O | 198.65 | Amino group at position 3, phenyl group at N1, hydrochloride salt |

| 1-(3-Amino-phenyl)-azetidin-3-ol | C₉H₁₂N₂O | 164.20 | Amino group on phenyl ring, hydroxyl at position 3 |

| 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one | C₁₅H₁₃ClN₂O | 272.73 | Amino at position 3, chlorophenyl at position 4, phenyl at N1 |

Significance in Modern Medicinal Chemistry

The significance of this compound in modern medicinal chemistry extends beyond its structural classification to encompass its role as a versatile synthetic intermediate and biologically active molecule. Azetidinone derivatives have demonstrated remarkable pharmaceutical potential through their exhibition of antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular activities. The minor changes in substitution patterns around the azetidinone nucleus have been shown to enhance biological activities dramatically, making compounds like this compound valuable templates for drug development.

Research investigations have established that 2-azetidinone derivatives function as mechanism-based inhibitors of several important enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzymes. The successful introduction of aztreonam as a potent inhibitor of cephalosporinase and ezetimibe as a cholesterol absorption inhibitor has validated the therapeutic potential of the 2-azetidinone moiety in clinical applications. These examples demonstrate how the fundamental azetidinone structure can be modified to target specific biological pathways and disease mechanisms.

The compound's amino functionality at position 3 provides a crucial site for further chemical modification and conjugation reactions, enabling the synthesis of hybrid molecules and prodrug forms. Studies have shown that the presence of substituents such as fluoro, bromo, and chloro groups at position 4 enhances antimicrobial activity due to increased electronegativity and improved lipid solubility. The bulky substitution patterns and nucleophilic nature of amino-substituted azetidinones have proven favorable for antitubercular activity, highlighting the importance of strategic structural modifications.

Modern synthetic approaches to azetidinone derivatives have evolved to include diverse methodologies beyond the classical Staudinger cycloaddition. The Breckpot beta-lactam synthesis produces substituted beta-lactams through cyclization of beta amino acid esters using Grignard reagents, while Mukaiyama's reagent facilitates modified Breckpot synthesis reactions. Additionally, regio- and diastereoselective synthesis of 2-arylazetidines can be performed from appropriately substituted oxiranes via ring transformation, controlled by Baldwin's Rules with remarkable functional group tolerance.

The cholesterol absorption inhibitor SCH-48461, which incorporates a 2-azetidinone backbone, exemplifies the continued relevance of this structural class in addressing contemporary therapeutic challenges. During the discovery program at Schering-Plough, conformationally restricted analogs based on the 2-azetidinone backbone were targeted, leading to compounds with significant activity in cholesterol-fed hamster models despite modest in vitro activity. This research demonstrates how the azetidinone scaffold can be optimized for specific therapeutic applications through systematic structure-activity relationship studies.

Properties

IUPAC Name |

3-amino-1-phenylazetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAIPOQTPMGQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylazetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with ammonia to produce phenylacetamide. This intermediate undergoes cyclization with chloroacetyl chloride in the presence of a base to form 3-Amino-1-phenylazetidin-2-one, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-phenylazetidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

3-Amino-1-phenylazetidin-2-one hydrochloride serves as a building block in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Reaction with oxidizing agents | Ketones or carboxylic acids |

| Reduction | Reaction with reducing agents | Amines or alcohols |

| Substitution | N-substituted derivatives | Various substituted azetidinones |

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies indicate that it exhibits notable antimicrobial effects against Gram-negative bacteria, with the presence of electron-withdrawing groups enhancing its potency . Additionally, its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity to exert biological effects.

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its unique structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating conditions such as depression and cancer .

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of azetidinones exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the phenyl ring has been shown to enhance this activity, indicating structure-activity relationships (SAR) that are crucial for drug design .

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound’s azetidinone core distinguishes it from other cyclic amines and ketones. Key structural comparisons include:

Key Observations :

- The four-membered azetidinone ring in the target compound introduces significant ring strain, enhancing reactivity compared to larger cyclic analogs like piperidinones or cyclohexenones.

- The phenyl group at N1 may improve lipophilicity and receptor binding compared to non-aromatic analogs .

Physicochemical and Stability Properties

Hydrochloride salts generally enhance solubility and stability. However, the azetidinone’s strain may reduce stability under acidic or thermal conditions compared to less strained analogs:

- Solution Stability: While direct data are unavailable, highlights that hydrochloride salts like amitriptyline HCl and gabapentin exhibit >98% stability over 24 hours under refrigeration . This suggests 3-amino-1-phenylazetidin-2-one HCl may require similar storage conditions.

- Synthetic Challenges: The β-lactam ring’s strain complicates synthesis compared to six-membered piperidinones (e.g., 3-aminopiperidin-2-one HCl), which are more readily synthesized and purified .

Biological Activity

3-Amino-1-phenylazetidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its unique azetidinone structure features an amino group and a phenyl ring, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The compound's mechanism of action involves:

- Binding Affinity : It exhibits binding affinity towards specific enzymes involved in cellular processes.

- Modulation of Pathways : The compound can influence various signaling pathways, which is critical for its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that this compound displays promising anticancer properties. A study highlighted its efficacy against the MCF-7 breast cancer cell line, where it demonstrated significant cytotoxic effects. The results showed varying degrees of inhibition depending on the concentration used:

| Concentration (μM) | Percentage Inhibition (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 60 |

| 1 | 80 |

| 2 | 95 |

These findings suggest that higher concentrations lead to increased cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains. For instance, it has been effective against:

- Klebsiella pneumoniae

- Staphylococcus aureus

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Studies

Several case studies have explored the biological activities of related azetidinone derivatives, providing insights into the structure-activity relationships (SAR) that govern their efficacy:

- Study on Derivatives : A series of azetidinone derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. The most potent derivatives exhibited IC values in the nanomolar range, indicating strong potential as therapeutic agents .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of azetidinone derivatives, revealing that modifications to the phenyl ring significantly enhanced their antibacterial activity against resistant strains .

Q & A

How can synthetic routes for 3-Amino-1-phenylazetidin-2-one hydrochloride be optimized to improve yield and purity?

Answer:

Optimization involves systematic adjustments to reaction parameters:

- Temperature Control: Maintain precise temperature ranges during cyclization to minimize side reactions (e.g., ring-opening) .

- Catalyst Selection: Use chiral catalysts or Lewis acids (e.g., ZnCl₂) to enhance stereochemical control, critical for azetidinone ring formation.

- Purification Methods: Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization from ethanol-water mixtures to isolate high-purity product .

Table 1: Example Reaction Parameters for Azetidinone Synthesis

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C (sensitive intermediates) | Prevents decomposition |

| Solvent | Dichloromethane/THF | Enhances solubility |

| Catalyst | ZnCl₂ or chiral amines | Improves stereoselectivity |

What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

Combine multiple techniques to resolve structural ambiguities:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm azetidinone ring integrity and substituent positions. Aromatic protons (δ 7.2–7.5 ppm) and carbonyl signals (δ 170–175 ppm) are critical markers .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers.

- X-ray Crystallography: Resolve absolute stereochemistry for chiral centers, especially if the compound is a precursor to bioactive molecules .

What storage conditions ensure long-term stability of this compound?

Answer:

Stability is influenced by temperature, humidity, and light:

- Temperature: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Studies on analogous hydrochlorides show ≥5-year stability under these conditions .

- Desiccants: Use silica gel packs to mitigate moisture-induced degradation.

- Light Sensitivity: Amber glass vials or opaque packaging to avoid photolytic cleavage of the β-lactam ring .

How can researchers validate analytical methods for quantifying trace impurities in this compound?

Answer:

Follow pharmacopeial guidelines for method validation:

- Internal Standards: Use deuterated analogs (e.g., ³H-labeled derivatives) to correct for matrix effects in LC-MS/MS .

- Calibration Curves: Linear ranges (0.1–100 µg/mL) with R² > 0.995.

- Limit of Detection (LOD): ≤0.01% for genotoxic impurities, validated via spiked recovery experiments .

Table 2: Example HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection (λ) |

|---|---|---|---|

| C18 (5 µm, 250 mm) | Acetonitrile/0.1% TFA | 1.0 mL/min | 254 nm |

What strategies address contradictory bioactivity results in cell-based assays?

Answer:

Resolve discrepancies through:

- Dose-Response Curves: Confirm activity across 3–5 log units to exclude false positives.

- Cross-Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Metabolic Stability Testing: Rule out rapid degradation in cell media using LC-MS .

How should researchers handle safety risks associated with this compound?

Answer:

- PPE: Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- First-Aid: Immediate rinsing with water for spills on skin/eyes; consult medical professionals if ingested .

- Waste Disposal: Neutralize with 10% NaOH before disposal to deactivate reactive groups .

What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.